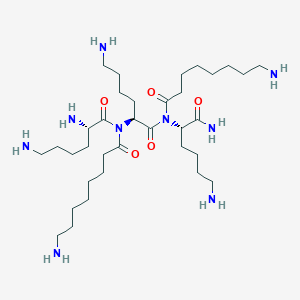![molecular formula C12H17NO2 B12596107 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- CAS No. 612071-89-3](/img/structure/B12596107.png)
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- is a chiral compound with the molecular formula C12H17NO2 It is a derivative of cyclopentanediol, where the hydroxyl groups are positioned at the 1 and 3 positions of the cyclopentane ring, and a phenylmethylamino group is attached to the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which is subjected to a series of reactions to introduce the hydroxyl groups at the 1 and 3 positions.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Amination: The phenylmethylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine (e.g., benzylamine) reacts with an intermediate compound.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,3R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.
化学反应分析
Types of Reactions
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives or amines.
Substitution: Formation of various substituted cyclopentanediol derivatives.
科学研究应用
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The phenylmethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have distinct effects.
相似化合物的比较
Similar Compounds
1,3-Cyclopentanediol: A simpler analog without the phenylmethylamino group.
1,2-Cyclopentanediol: A structural isomer with hydroxyl groups at the 1 and 2 positions.
1,4-Cyclohexanediol: A related compound with a six-membered ring and hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. The chiral nature of the compound also contributes to its uniqueness, as the (1R,3R)-enantiomer can exhibit different activities compared to other stereoisomers.
属性
CAS 编号 |
612071-89-3 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
(1R,3R)-2-(benzylamino)cyclopentane-1,3-diol |
InChI |
InChI=1S/C12H17NO2/c14-10-6-7-11(15)12(10)13-8-9-4-2-1-3-5-9/h1-5,10-15H,6-8H2/t10-,11-/m1/s1 |
InChI 键 |
VPZSNTHXHSTSDV-GHMZBOCLSA-N |
手性 SMILES |
C1C[C@H](C([C@@H]1O)NCC2=CC=CC=C2)O |
规范 SMILES |
C1CC(C(C1O)NCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)
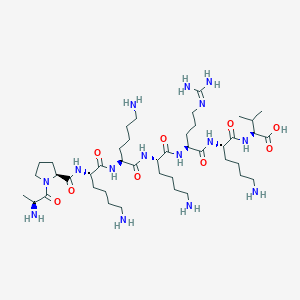
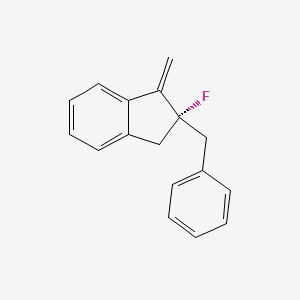
![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
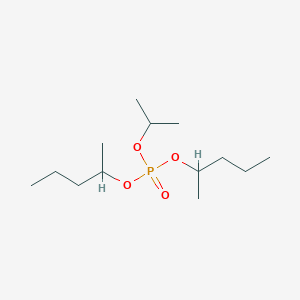
![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)
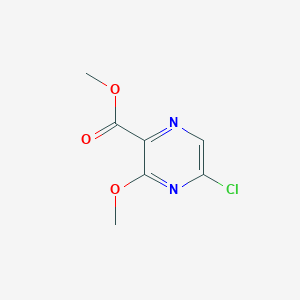
![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
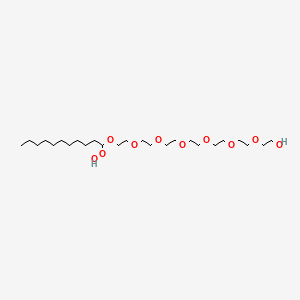
![(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12596066.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
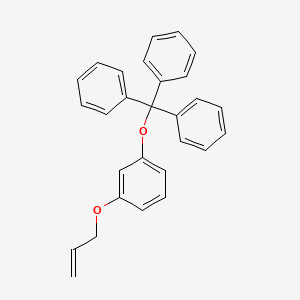
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
